molecular formula C12H15F2NO B1531659 1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1603366-93-3

1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol

Cat. No.: B1531659
CAS No.: 1603366-93-3
M. Wt: 227.25 g/mol
InChI Key: OWWQTBXQJMQXRK-UHFFFAOYSA-N
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Description

1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H15F2NO and its molecular weight is 227.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Mechanistic Insights

Stereoselective Synthesis of 2-Aminocyclobutanols : A study by Griesbeck and Heckroth (2002) discussed the stereoselective synthesis of 2-aminocyclobutanols through the photocyclization of alpha-amido alkylaryl ketones. This process, highlighting mechanistic implications for the Norrish/Yang reaction, achieved high diastereoselectivities and provided insights into the role of hydrogen bonding in stereochemical induction mechanisms (Griesbeck & Heckroth, 2002).

Advances in Fluorinated Amino Acids

Monofluoro-Substituted Aromatic Amino Acid Design : Tkachenko et al. (2014) designed a monofluoro-substituted aromatic amino acid for solid-state 19F NMR distance measurements in membrane-bound peptides. This innovation demonstrates the utility of cyclobutane derivatives in studying peptide conformations and enhancing our understanding of biomolecular structures (Tkachenko et al., 2014).

Radiotracer Development for PET Imaging

Synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) : Shoup and Goodman (1999) detailed the synthesis of FACBC, a tumor-avid amino acid for positron emission tomography (PET) imaging. This work underscores the potential of cyclobutane derivatives in diagnostic imaging and oncology research (Shoup & Goodman, 1999).

Photopolymerization and Material Science

Topochemical Photopolymerization of Unsymmetrically Substituted Diolefin Compounds : Hasegawa et al. (1989) synthesized new diolefin compounds leading to cyclobutane skeletons through photopolymerization. This research provides a foundation for developing advanced materials with potential applications in photonic devices and coatings (Hasegawa et al., 1989).

Molecular Docking and Structural Analysis

Molecular Docking and Analysis of Butanoic Acid Derivatives : Vanasundari et al. (2018) conducted spectroscopic, structural, and molecular docking studies on butanoic acid derivatives, revealing their potential for pharmacological applications and highlighting the versatile role of cyclobutane derivatives in drug design (Vanasundari et al., 2018).

Properties

IUPAC Name

1-[[(2,4-difluorophenyl)methylamino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-10-3-2-9(11(14)6-10)7-15-8-12(16)4-1-5-12/h2-3,6,15-16H,1,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWQTBXQJMQXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCC2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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